N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide is a chemical compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . This compound is characterized by the presence of a benzoxazole ring attached to a phenyl group, which is further linked to an acetamide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide typically involves the reaction of 4-hydroxyaniline with 2-chlorobenzoxazole under basic conditions to form the intermediate 4-(1,3-benzoxazol-2-yloxy)aniline. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of 4-(1,3-benzoxazol-2-yloxy)aniline.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]methanamide: Similar structure but with a methanamide group instead of an acetamide group.
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-[4-
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIJAKHLDNKCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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